molecular formula C29H26ClN5 B11215289 4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11215289
M. Wt: 480.0 g/mol
InChI Key: CJKVUOJSWISHAT-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrimidine core, followed by the introduction of the piperazine ring and the chlorophenyl and methylphenyl substituents. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-CHLOROPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, pyrrolopyrimidine derivatives are often explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives with different substituents. Examples include:

  • 1-(2-BROMOPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE
  • 1-(2-FLUOROPHENYL)-4-[7-(4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE

Properties

Molecular Formula

C29H26ClN5

Molecular Weight

480.0 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H26ClN5/c1-21-11-13-23(14-12-21)35-19-24(22-7-3-2-4-8-22)27-28(31-20-32-29(27)35)34-17-15-33(16-18-34)26-10-6-5-9-25(26)30/h2-14,19-20H,15-18H2,1H3

InChI Key

CJKVUOJSWISHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5Cl)C6=CC=CC=C6

Origin of Product

United States

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